2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions improve atom economy and selectivity, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: Substitution reactions can introduce different substituents onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound’s structure allows it to bind to these proteins, blocking their interaction and thereby enhancing the immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Salsolinol: A neurotoxic compound with a similar tetrahydroisoquinoline core.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the PD-1/PD-L1 pathway sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11(13)14;/h2-4H,5-7H2,1H3,(H,13,14);1H |
InChI Key |
JSRNBLSZDWEQNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
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